2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Description
This compound belongs to a class of quinoline-4-carboxylate derivatives characterized by substituted aryl groups at the 2-position of the quinoline core and an esterified 2-oxoethyl moiety. The target molecule features:
- Quinoline substituents: A 6-bromo group (electron-withdrawing) and a 2-(4-methoxyphenyl) group (electron-donating).
- Ester moiety: A 2-(2,4-dichlorophenyl)-2-oxoethyl group, contributing steric bulk and lipophilicity. Its molecular formula is C₂₅H₁₇BrCl₂NO₄ (inferred from analogs in and ), with an approximate molecular weight of 549.6 g/mol and a high computed lipophilicity (XLogP3 ≈ 7.7) .
Properties
CAS No. |
355433-04-4 |
|---|---|
Molecular Formula |
C25H16BrCl2NO4 |
Molecular Weight |
545.2 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H16BrCl2NO4/c1-32-17-6-2-14(3-7-17)23-12-20(19-10-15(26)4-9-22(19)29-23)25(31)33-13-24(30)18-8-5-16(27)11-21(18)28/h2-12H,13H2,1H3 |
InChI Key |
OPHPQPBBYHSHFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 2,4-dichlorobenzaldehyde, 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, and ethyl oxalyl chloride. The reactions may involve condensation, bromination, and esterification steps under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
Key Structural and Functional Differences
Quinoline Core Modifications: Electron-Donating vs. Steric Effects: Methyl groups () reduce steric hindrance compared to bulkier substituents like methoxy or bromine .
Ester Group Variations: Lipophilicity: The 2,4-dichlorophenyl group (target) contributes higher lipophilicity (XLogP3 = 7.7) than ethyl () or nitro-containing analogs () . Toxicity: Oral toxicity (H301) is noted for the target compound, while safety data for analogs remain unspecified .
Synthetic Routes :
- The target compound likely employs Pd-catalyzed cross-coupling (similar to and ) using 4-methoxyphenyl boronic acid, contrasting with chloro- or bromo-substituted precursors in analogs .
Research Implications
- Drug Design : The 4-methoxyphenyl group in the target compound may improve metabolic stability compared to halogenated analogs, making it a candidate for further pharmacokinetic studies .
Biological Activity
The compound 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic derivative of quinoline that has garnered attention due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinoline core substituted with various functional groups that enhance its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer and antimicrobial activities. The following sections detail these activities based on recent studies.
Anti-Cancer Activity
-
Mechanism of Action :
- The compound acts by inhibiting key enzymes involved in cancer cell proliferation, particularly targeting the EGFR (Epidermal Growth Factor Receptor) pathway. Inhibition of EGFR has been linked to reduced tumor growth in various cancers.
-
In Vitro Studies :
- A study evaluated the cytotoxic effects against two cancer cell lines: HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The compound demonstrated IC50 values of 0.137–0.332 µg/mL for HepG2 and 0.164–0.583 µg/mL for MCF-7, indicating potent anti-proliferative properties compared to standard treatments like erlotinib .
- Case Study :
Antimicrobial Activity
- Broad-Spectrum Efficacy :
- Mechanism of Action :
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
